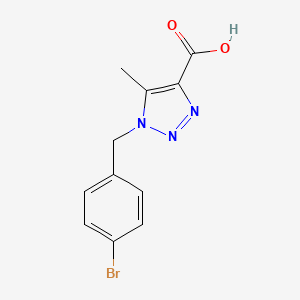

1-(4-溴苄基)-5-甲基-1H-1,2,3-三唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

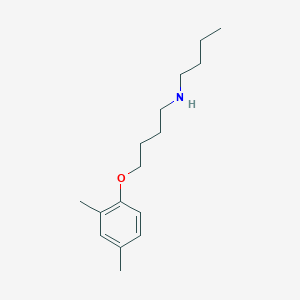

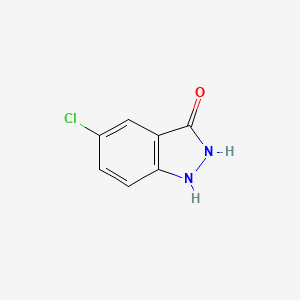

1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the CAS Number: 845885-94-1 . It has a molecular weight of 296.12 . The compound is solid at ambient temperature .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H10BrN3O2/c1-7-10(11(16)17)13-14-15(7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,16,17) . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound has a boiling point of 191.6-192.6°C .科学研究应用

合成和生物学评价

β-内酰胺酶抑制剂的合成

Osborne 等人 (1994) 的研究涉及合成一种类似于 1-(4-溴苄基)-5-甲基-1H-1,2,3-三唑-4-羧酸的化合物,展示了其作为 β-内酰胺酶抑制剂的潜力,它可以增强青霉素或头孢菌素对产生 β-内酰胺酶的细菌的疗效 (Osborne 等人,1994)。

抗菌特性

Jadhav 等人 (2017) 合成了一系列 1,4-二取代的 1,2,3-三唑衍生物,包括与目标化合物类似的结构,发现对各种细菌和真菌菌株具有中等到良好的抗菌活性 (Jadhav 等人,2017)。

抗癌活性

Bekircan 等人 (2008) 的一项研究涉及三唑衍生物的合成,包括与 1-(4-溴苄基)-5-甲基-1H-1,2,3-三唑-4-羧酸在结构上相关的化合物。这些化合物经过评估,对各种癌细胞系具有抗癌活性 (Bekircan 等人,2008)。

化学合成和结构分析

合成和结构解析

Alotaibi 等人 (2018) 合成了一种类似于目标分子的化合物,并使用各种光谱方法确认了其结构 (Alotaibi 等人,2018)。

环链互变异构研究

Pokhodylo 和 Obushak (2022) 的研究涉及合成 1H-1,2,3-三唑-4-羧酸衍生物,并探讨了其环链互变异构,这与理解类似化合物的行为有关 (Pokhodylo 和 Obushak,2022)。

安全和危害

The compound is classified under GHS02 and GHS07 hazard pictograms . It has hazard statements H228, H302+H312+H332, and H335, indicating that it is flammable and can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

作用机制

Target of Action

A related compound, s-(4-bromobenzyl)cysteine, is known to target glutathione s-transferase p in humans . This enzyme plays a crucial role in detoxification by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione.

Mode of Action

It’s known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound and its targets.

Biochemical Pathways

The related compound s-(4-bromobenzyl)cysteine is known to interact with the glutathione s-transferase p, which is involved in the detoxification pathway .

Pharmacokinetics

The related compound s-(4-bromobenzyl)cysteine has some pharmacokinetic information available . It’s important to note that the ADME properties can significantly impact the bioavailability of a compound.

属性

IUPAC Name |

1-[(4-bromophenyl)methyl]-5-methyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-7-10(11(16)17)13-14-15(7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFFHBYCFJNIAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383450 |

Source

|

| Record name | 1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845885-94-1 |

Source

|

| Record name | 1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(3-Bromobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1363901.png)

![(2E)-3-{N-[(3-chlorophenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363906.png)

![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1363918.png)

![4-{2-[4-(Isobutyrylamino)benzoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1363919.png)

![(2E)-4-[2-(3-methylbenzoyl)hydrazino]-4-oxobut-2-enoic acid](/img/structure/B1363920.png)